molecular formula C24H25N3OS B3536179 1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine

1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine

Cat. No. B3536179
M. Wt: 403.5 g/mol
InChI Key: OXHBVHDWDJCVLC-UHFFFAOYSA-N
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Description

“1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine” is a chemical compound that belongs to the class of piperazines . Piperazines are a group of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are frequently found in biologically active compounds and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of piperazine derivatives involves various methods. One practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . Another method involves a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, a visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions .


Physical And Chemical Properties Analysis

“1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine”, also known as 1-Benzhydrylpiperazine, presents as a white to almost white crystalline powder. It is known to be soluble in toluene .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache), a key enzyme involved in the transmission of nerve impulses .

Mode of Action

Based on the properties of similar compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This could result in changes in the transmission of nerve impulses.

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its potential inhibition of AChE . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. The downstream effects of this could include increased muscle contraction and changes in heart rate, among others.

Result of Action

The molecular and cellular effects of the compound’s action would likely include changes in nerve impulse transmission due to the potential inhibition of AChE . This could lead to physiological effects such as increased muscle contraction and changes in heart rate.

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c28-23(19-29-22-13-7-8-14-25-22)26-15-17-27(18-16-26)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBVHDWDJCVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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